

Application Notes and Protocols for Orexin Knockout Mouse Models

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Compound of Interest

Compound Name: Orexin

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These application notes provide a comprehensive guide to creating and utilizing **orexin** knockout mouse models in research. This document outlines the fundamental signaling pathways, detailed protocols for key experiments, and expected phenotypic outcomes with supporting data.

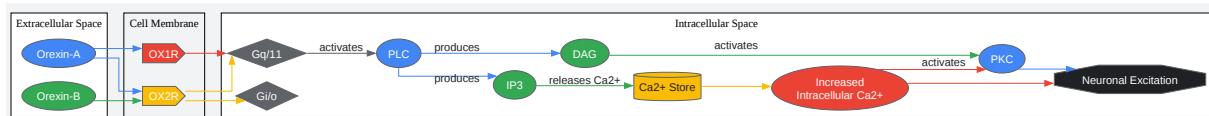
Introduction to the Orexin System

The **orexin** system, also known as the hypocretin system, is a critical regulator of sleep, wakefulness, and feeding behavior. It consists of two neuropeptides, **orexin-A** and **orexin-B**, and two G protein-coupled receptors, **orexin** receptor 1 (OX1R) and **orexin** receptor 2 (OX2R). **Orexin**-producing neurons are exclusively located in the lateral hypothalamus and project throughout the central nervous system. Disruption of this system, as seen in **orexin** knockout mouse models, leads to a phenotype strikingly similar to human narcolepsy, making these models invaluable for studying sleep disorders and developing novel therapeutics.

Orexin Signaling Pathway

Orexin peptides bind to OX1R and OX2R, which are coupled to different G-proteins, primarily Gq/11 and Gi/o. This binding initiates a cascade of intracellular signaling events, leading to neuronal excitation. The primary downstream effect is an increase in intracellular calcium levels through the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while

DAG activates protein kinase C (PKC). These signaling events ultimately modulate ion channel activity and promote neurotransmitter release, contributing to the maintenance of wakefulness.



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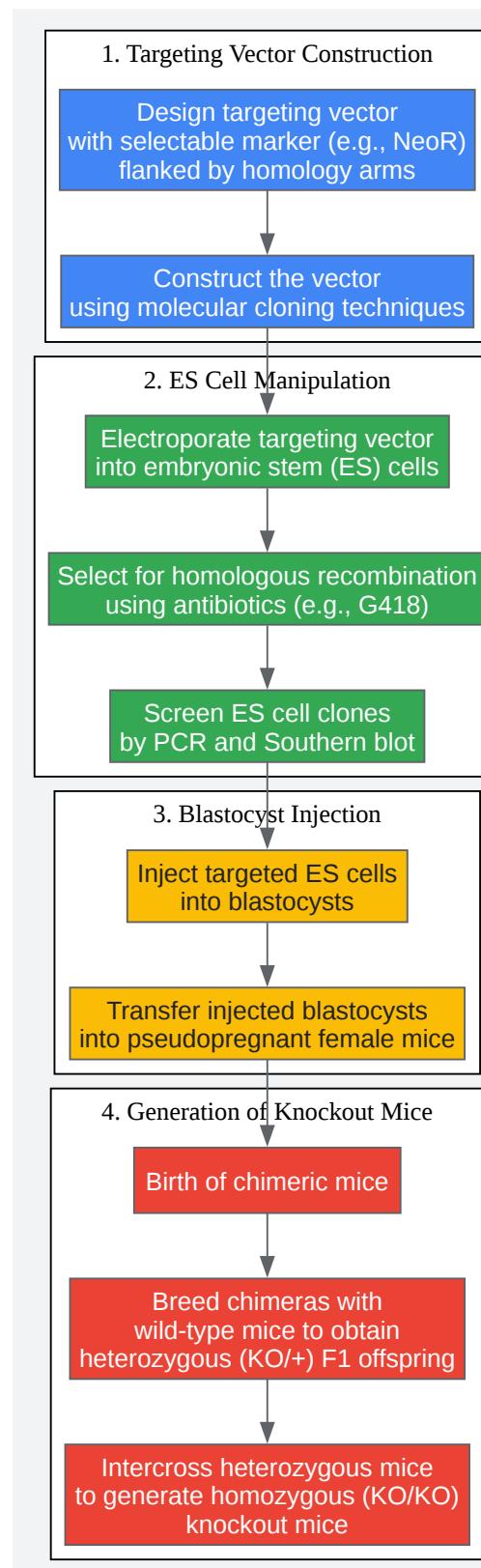
Caption: Orexin signaling pathway.

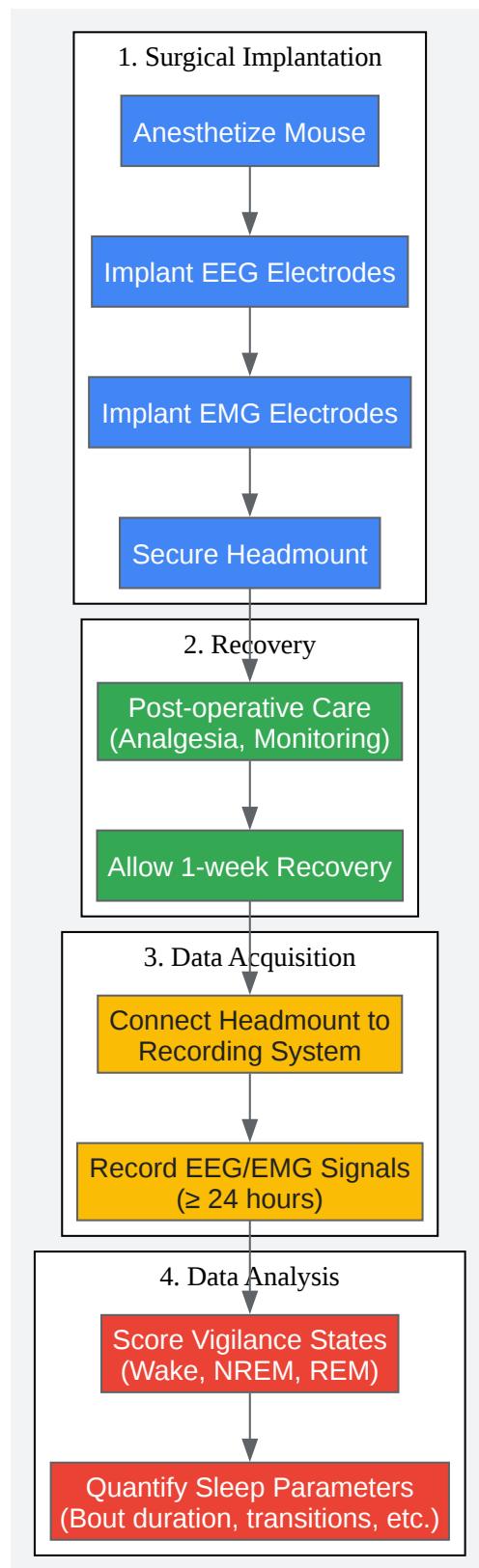
Creation of Orexin Knockout Mouse Models

Several types of **orexin** knockout mouse models have been developed, each with specific advantages for different research questions.

- **Prepro-orexin** Knockout Mice: These mice lack the precursor protein for both **orexin-A** and **orexin-B**. They are the most common model and exhibit a robust narcoleptic phenotype.
- **Orexin** Receptor Knockout Mice: Mice lacking either OX1R or OX2R, or both (double knockout), have been generated. OX2R knockout mice display a phenotype similar to **prepro-orexin** knockouts, while OX1R knockouts have a milder phenotype, highlighting the critical role of OX2R in sleep-wake regulation.
- Conditional **Orexin** Neuron Ablation Models: These models, such as the **orexin**/ataxin-3 transgenic mice, allow for the progressive loss of **orexin** neurons, mimicking the neurodegenerative aspect of human narcolepsy. More advanced models utilize systems like the Tet-off system to induce **orexin** neuron loss at specific time points.

The general workflow for creating a prepro-**orexin** knockout mouse is outlined below.





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